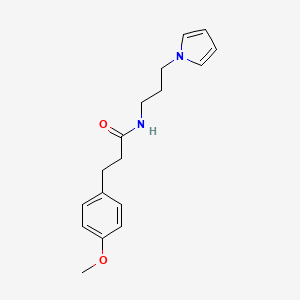

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a 4-methoxyphenyl group attached to a propanamide backbone and a 3-(1H-pyrrol-1-yl)propyl substituent.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-pyrrol-1-ylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-21-16-8-5-15(6-9-16)7-10-17(20)18-11-4-14-19-12-2-3-13-19/h2-3,5-6,8-9,12-13H,4,7,10-11,14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIMKSLIZBHNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrole ring.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the propyl chain and the methoxyphenyl group. This can be achieved through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Optimization : The target compound’s pyrrol-1-ylpropyl group may require tailored coupling conditions to improve yield, inferred from challenges in Compound 3v’s synthesis .

- Biological Studies: None of the provided sources detail biological activity. Future work should assess interactions with targets like enzymes or receptors, leveraging structural insights from analogs.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer, antioxidant, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 272.35 g/mol. Its structure features a pyrrole ring, which is known for contributing to various biological activities.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. The following table summarizes key findings from relevant research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (breast) | 15.0 | Induction of apoptosis |

| Study B | U-87 (glioblastoma) | 12.5 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 10.0 | Inhibition of proliferation |

In a notable study, this compound exhibited significant cytotoxicity against the U-87 cell line, with an IC50 value indicating potent inhibition of cell growth. The mechanism was primarily through apoptosis induction and cell cycle arrest, making it a candidate for further investigation as a therapeutic agent against glioblastoma and breast cancer .

2. Antioxidant Activity

The antioxidant activity of this compound has also been evaluated using various assays, such as the DPPH radical scavenging method. The results indicated that it possesses antioxidant properties that are comparable to well-known antioxidants like ascorbic acid. Specifically, the compound displayed a scavenging ability that was approximately 1.4 times higher than that of ascorbic acid .

Case Study 1: Anticancer Mechanism Exploration

In a detailed investigation into the anticancer mechanisms of this compound, researchers utilized flow cytometry to analyze apoptosis in U-87 cells treated with varying concentrations of the compound. The study found that treatment led to an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways .

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of this compound when combined with established chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against A549 lung cancer cells, indicating potential for use in combination therapies to improve treatment efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.